molecular formula C4H2Cl2N2O B3155872 4,5-dichloro-1H-imidazole-2-carbaldehyde CAS No. 81293-97-2

4,5-dichloro-1H-imidazole-2-carbaldehyde

Cat. No.: B3155872
CAS No.: 81293-97-2
M. Wt: 164.97 g/mol
InChI Key: HXISSBGLMPIXSI-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS 1000684-07-0) is a versatile and high-value chemical building block in medicinal and organic chemistry. Its structure, featuring an imidazole core with dichloro substituents and an aldehyde functional group, makes it a privileged scaffold for constructing more complex, nitrogen-containing heterocycles . This compound is particularly valuable in anticancer and antimicrobial research, serving as a key precursor for synthesizing novel imidazole-thiazole hybrid molecules with demonstrated biological activity . The aldehyde group is highly reactive, enabling facile condensation reactions with thiosemicarbazides to form thiosemicarbazones, which can be further cyclized to yield diverse heterocyclic libraries . The imidazole ring itself is a critical component in many biologically active compounds and natural products, contributing to favorable drug-like properties such as solubility and the ability to engage in hydrogen bonding . Researchers utilize this reagent to develop new molecular entities targeting various diseases, leveraging its synthetic flexibility to explore structure-activity relationships. This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1H-imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXISSBGLMPIXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC(=C(N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4,5 Dichloro 1h Imidazole 2 Carbaldehyde

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that possesses both acidic and basic properties. nih.gov Its reactivity is significantly modulated by the substituents attached to the ring.

Electrophilic Aromatic Substitution Pathways

In an unsubstituted imidazole ring, electrophilic substitution typically occurs at the C-4 or C-5 positions, which are electron-rich. nih.gov However, in 4,5-dichloro-1H-imidazole-2-carbaldehyde, these positions are already occupied by chlorine atoms. Furthermore, the strong electron-withdrawing nature of the two chloro substituents and the formyl group deactivates the imidazole ring towards electrophilic attack. This deactivation makes further electrophilic substitution on the ring carbons highly unfavorable under standard conditions. Any electrophilic interaction would more likely occur at the N-1 or N-3 position, depending on the tautomeric form and reaction conditions. nih.govyoutube.com

Nucleophilic Reactivity at the Imidazole Core

While nucleophilic substitution can occur at the C-2 position of the imidazole ring, this position in the target molecule is part of the carbaldehyde group, which is itself a prime site for nucleophilic attack. nih.gov The electron-withdrawing effect of the chlorine atoms at C-4 and C-5 makes the imidazole ring electron-deficient. This electronic property could theoretically render the chlorinated carbons susceptible to nucleophilic aromatic substitution, although such reactions often require harsh conditions. The most prominent sites for nucleophilic interaction are the acidic proton on the nitrogen atom and the electrophilic carbon of the aldehyde group.

Influence of Dichloro-Substitution on Ring Electronic Properties and Reactivity

The two chlorine atoms exert a powerful inductive electron-withdrawing effect on the imidazole ring. This has several significant consequences for the molecule's properties and reactivity:

Reduced Basicity: The electron density on the ring nitrogen atoms is decreased, which in turn reduces the basicity of the imidazole core compared to unsubstituted imidazole.

Increased Acidity: The electron-withdrawing effect stabilizes the conjugate base formed upon deprotonation of the N-H group, thereby increasing its acidity.

Modified Aromaticity: The electronic perturbation alters the aromatic character of the ring, influencing its stability and spectroscopic properties.

Enhanced Electrophilicity of Ring Carbons: The ring carbons, particularly C-2, C-4, and C-5, become more electrophilic. This is a key factor in the reactivity of the carbaldehyde group and has been observed to enhance the biological activity of related imidazole derivatives in some contexts. molaid.com

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group at the C-2 position is a highly reactive functional group that governs much of the synthetic utility of this compound.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. youtube.comsmolecule.com This is a common pathway for the functionalization of this molecule. A key example is the reduction of the aldehyde to a primary alcohol.

Table 1: Nucleophilic Addition Reaction Example

Reactant Reagent Product Reaction Type
This compound Sodium borohydride (B1222165) (NaBH₄) (4,5-dichloro-1H-imidazol-2-yl)methanol Reduction (Hydride Addition) researchgate.net

The mechanism for these reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the final product. youtube.com

Oxidation Reactions for Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. This reaction provides a direct route to 4,5-dichloro-1H-imidazole-2-carboxylic acid, a valuable building block for more complex molecules. bldpharm.com The oxidation of aldehydes is a fundamental transformation in organic synthesis.

Table 2: Oxidation of this compound

Starting Material Product Transformation

The resulting carboxylic acid can then be used in further reactions, such as esterification or amidation, to create a diverse range of imidazole derivatives. nih.govnih.gov

Reduction Reactions to Alcohol and Alkyl Derivatives

The aldehyde functional group of this compound is susceptible to reduction, yielding the corresponding primary alcohol, (4,5-dichloro-1H-imidazol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxymethyl group.

Standard reducing agents are employed for this purpose. The choice of reagent allows for control over the extent of reduction. Mild reducing agents, such as sodium borohydride (NaBH₄), are typically sufficient for the selective reduction of the aldehyde to the alcohol without affecting the imidazole ring or the chloro substituents. More potent reducing agents, like lithium aluminum hydride (LiAlH₄), can also be used, though they require more stringent anhydrous conditions.

Further reduction of the resulting alcohol to an alkyl (methyl) group is a more challenging transformation that would necessitate a multi-step synthetic sequence. This would typically involve conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by reduction with a strong hydride reagent.

Table 1: Representative Reduction of this compound

Reagent Solvent Product Typical Conditions
Sodium Borohydride (NaBH₄) Methanol/Ethanol (4,5-dichloro-1H-imidazol-2-yl)methanol 0°C to room temperature

This table is illustrative, based on standard organic chemistry principles.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime site for attack by nucleophiles, leading to condensation products. These reactions are pivotal for elaborating the molecular structure and are commonly used in the synthesis of larger, more complex molecules.

Condensation with Nitrogen Nucleophiles: Primary amines react with this compound to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. The reaction is often catalyzed by a trace amount of acid. The stability and reactivity of the resulting imine depend on the nature of the substituent on the nitrogen atom. This reactivity is a common feature for imidazole aldehydes. smolecule.com

Condensation with Oxygen Nucleophiles: In the presence of an alcohol and an acid catalyst, this compound can form a hemiacetal, which can then react with a second molecule of the alcohol to yield an acetal (B89532). Acetal formation is a reversible process and is often driven to completion by removing the water formed during the reaction. Acetals are valuable as protecting groups for the aldehyde functionality, as they are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde in the presence of aqueous acid.

Table 2: Condensation Reactions of this compound

Nucleophile Catalyst Product Type
Primary Amine (R-NH₂) Acid (e.g., Acetic Acid) Imine (Schiff Base)

This table represents generalized condensation reactions.

Mechanistic Studies of Reaction Pathways

While specific, in-depth mechanistic studies on this compound are not extensively detailed in the available literature, the reaction pathways can be reliably proposed based on well-established principles of organic chemistry.

Kinetic Analyses of Key Transformations

Detailed kinetic analyses for the reduction and condensation reactions of this compound are not widely reported in peer-reviewed literature. Such studies would provide quantitative data on reaction rates, activation energies, and the influence of substituent effects on reactivity. For instance, a kinetic study of the imine formation would likely show a rate dependence on the concentration of both the aldehyde and the amine, as well as on the pH of the reaction medium, which is characteristic of reactions proceeding through a tetrahedral intermediate.

Identification and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates for transformations involving this compound are challenging due to their inherent instability. However, their existence is inferred from the reaction products and established mechanisms.

In Reduction Reactions: The initial step in the hydride reduction of the aldehyde is the nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent or during acidic workup to yield the final alcohol product.

In Condensation Reactions: For condensation with amines, a neutral tetrahedral intermediate, the hemiaminal (or carbinolamine), is formed. smolecule.com This intermediate is in equilibrium with the starting materials and the imine product. Its presence could potentially be detected by spectroscopic methods such as NMR under carefully controlled conditions. Similarly, for acetal formation, the corresponding hemiacetal is the key intermediate.

Proposed Reaction Mechanisms

The primary reaction mechanisms for this aldehyde are based on the nucleophilic addition to the carbonyl group.

Reduction Mechanism (with NaBH₄):

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde.

Intermediate Formation: This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent (like methanol) to yield the final product, (4,5-dichloro-1H-imidazol-2-yl)methanol.

Imine Formation Mechanism (with a primary amine):

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal intermediate.

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (H₂O).

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a protonated imine (iminium ion).

Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen to give the neutral imine product.

While radical pathways and transmetallation are less common for the direct reactions of the aldehyde group itself, the 4,5-dichloro-1H-imidazole core can be involved in such mechanisms. For instance, the parent compound, 4,5-dichloro-1H-imidazole, is a precursor for the synthesis of Ag(I) N-heterocyclic carbene (NHC) complexes. researchgate.netnih.govnih.gov The formation of these organometallic complexes involves deprotonation of the imidazole and coordination to a metal center, a process that can be considered a form of transmetallation if a base like a Grignard or organolithium reagent is used prior to the introduction of the silver salt. These NHC complexes have applications in catalysis and medicinal chemistry. researchgate.netnih.govnih.gov

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 4,5-dichloro-1H-imidazole-2-carbaldehyde, NMR provides critical information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to the aldehyde proton and the N-H proton of the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl group.

In a typical ¹H NMR spectrum, the aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group. The N-H proton of the imidazole ring typically appears as a broad singlet, and its chemical shift can vary over a wide range depending on the solvent, concentration, and temperature, but is generally found in the region of δ 12.0 to 14.0 ppm.

A study reporting the synthesis of this compound provided its ¹H NMR spectrum, confirming these expected features. semanticscholar.org

Proton Chemical Shift (δ ppm) Multiplicity
CHO~9.8Singlet
NH~13.5Broad Singlet
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the three imidazole ring carbons.

The carbonyl carbon (C=O) of the aldehyde group is characteristically found far downfield, typically in the range of δ 180-190 ppm. The carbons of the imidazole ring (C2, C4, and C5) will also have distinct chemical shifts. The C2 carbon, being attached to the electron-withdrawing aldehyde group and two nitrogen atoms, will be significantly deshielded. The C4 and C5 carbons, being directly bonded to chlorine atoms, will also experience a downfield shift.

Carbon Predicted Chemical Shift (δ ppm)
C=O180 - 190
C2140 - 150
C4125 - 135
C5115 - 125
Note: This table represents predicted values based on known spectroscopic data of similar compounds. Specific experimental data for this compound is not readily available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment would be used to identify proton-proton couplings. In the case of this compound, which has two isolated spin systems (the aldehyde proton and the N-H proton), a COSY spectrum would show no cross-peaks, confirming the absence of scalar coupling between these protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For this molecule, an HMQC or HSQC spectrum would show a correlation between the aldehyde proton and the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) couplings between protons and carbons. This would be particularly useful in confirming the structure of this compound. Expected correlations would include the aldehyde proton to the C2 carbon of the imidazole ring, and the N-H proton to the C2, C4, and C5 carbons.

While specific 2D NMR studies on this compound are not widely published, the application of these techniques is a standard procedure in the structural elucidation of novel organic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Cl functional groups.

A study on the synthesis of related nitronyl nitroxides from this compound utilized IR spectroscopy for characterization, indicating the presence of key functional groups. semanticscholar.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400 (broad)
C-H (aldehyde)Stretching2800 - 2900 and 2700 - 2800
C=O (aldehyde)Stretching1680 - 1710
C=N (imidazole ring)Stretching1580 - 1620
C-ClStretching700 - 800
Note: The exact positions of the absorption bands can be influenced by the solid-state packing and intermolecular interactions.

Raman Spectroscopy (e.g., Resonance Raman Investigations)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be expected to show bands for the key functional groups. The C=C and C=N stretching vibrations of the imidazole ring are often strong in the Raman spectrum.

Due to the presence of the imidazole ring, which is an aromatic heterocycle, Resonance Raman (RR) spectroscopy could be a powerful tool for studying the electronic transitions of this molecule. By exciting with a laser wavelength that corresponds to an electronic absorption band, specific vibrational modes coupled to that electronic transition can be selectively enhanced. This can provide detailed information about the structure of the chromophore.

While specific Raman spectroscopic data for this compound is not readily found in the literature, computational studies on the related imidazole-2-carboxaldehyde have been performed to predict its Raman spectrum. These studies can serve as a guide for interpreting the experimental Raman spectrum of the dichlorinated analogue.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (C₄H₂Cl₂N₂O), the molecular weight is 164.98 g/mol . bldpharm.com

While specific experimental mass spectra for this compound are not widely available in the public domain, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related imidazole and aldehyde compounds. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

The electron ionization (EI) mass spectrum of the parent compound, 1H-imidazole-2-carboxaldehyde, shows a prominent molecular ion peak. nih.gov The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a hydrogen radical (-H•): This would lead to a fragment with a mass-to-charge ratio (m/z) of approximately 164.

Loss of the formyl radical (-CHO•): This is a common fragmentation for aldehydes, resulting in a fragment with an m/z of around 136.

Loss of a chlorine atom (-Cl•): This would produce a fragment with an m/z of about 130.

Cleavage of the imidazole ring: The stable imidazole ring is less likely to fragment than the substituent, but under high energy conditions, ring opening and subsequent fragmentation can occur. hsnpharm.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[C₄H₂Cl₂N₂O]⁺•165/167/169Molecular ion (isotopic pattern due to Cl)
[C₄HCl₂N₂O]⁺164/166/168Loss of a hydrogen radical
[C₃H₂Cl₂N₂]⁺136/138/140Loss of the formyl radical
[C₄H₂ClN₂O]⁺130/132Loss of a chlorine atom

Note: The m/z values are approximated and the presence of chlorine isotopes will lead to characteristic M, M+2, and M+4 peaks.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

As of the current literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state molecular and crystal structure, including bond lengths, bond angles, and crystal packing, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The electronic absorption spectrum of a molecule provides information about the electronic transitions between different energy levels. For this compound, the UV-Vis spectrum is expected to be influenced by the imidazole ring, the aldehyde group, and the chloro substituents.

A π → π* transition, typically occurring at a shorter wavelength, associated with the conjugated system of the imidazole ring and the carbonyl group.

An n → π* transition, occurring at a longer wavelength with lower intensity, involving the non-bonding electrons of the nitrogen and oxygen atoms.

The introduction of two chlorine atoms at the 4 and 5 positions of the imidazole ring is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is due to the electron-donating effect of the lone pairs on the chlorine atoms (auxochromes) which can extend the conjugation of the π system.

Table 2: Expected UV-Vis Absorption Data for this compound based on Imidazole-2-carboxaldehyde Data

CompoundAbsorption Band (λmax)Electronic TransitionExpected Effect of Dichloro-substitution
Imidazole-2-carboxaldehyde~220-250 nmπ → πBathochromic & Hyperchromic Shift
Imidazole-2-carboxaldehyde~270-300 nmn → πBathochromic & Hyperchromic Shift

Note: The provided wavelength ranges for imidazole-2-carboxaldehyde are based on computational studies and the effect of the dichloro-substitution is a prediction based on spectroscopic principles. google.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species Characterization)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions.

This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it is EPR-silent and this technique is not applicable for its direct characterization.

However, EPR spectroscopy would be an essential tool for the characterization of any radical species derived from this compound. For instance, if the molecule were to undergo a one-electron reduction to form a radical anion or a one-electron oxidation to form a radical cation, EPR would provide valuable information about the distribution of the unpaired electron density within the molecule. To date, no studies reporting the generation and EPR characterization of radical species of this compound have been found in the reviewed literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted imidazoles to predict a variety of properties with high accuracy. orientjchem.org A typical DFT study on 4,5-dichloro-1H-imidazole-2-carbaldehyde would likely employ a functional, such as B3LYP, combined with a basis set like 6-31G or higher to perform the calculations. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For this compound, the imidazole (B134444) ring is expected to be largely planar. However, the carbaldehyde group (-CHO) attached at the C2 position can rotate. Conformational analysis would be performed to identify the most stable conformers, likely corresponding to the aldehyde group being either syn or anti periplanar with respect to the N1-H bond of the imidazole ring. The energy differences between these conformers would be calculated to determine their relative populations at a given temperature. The presence of the bulky chlorine atoms at the C4 and C5 positions would influence the rotational barrier and the preferred orientation of the aldehyde group.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be located primarily on the imidazole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the C=N bonds.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons. In an MEP map, red areas indicate negative electrostatic potential (nucleophilic sites), while blue areas indicate positive electrostatic potential (electrophilic sites). For this molecule, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole ring would be expected to be regions of high electron density (red), making them susceptible to electrophilic attack. nih.govresearchgate.net Conversely, the hydrogen atom of the aldehyde group and the N-H proton would show positive potential (blue), indicating sites for nucleophilic attack. nih.gov

To illustrate the type of data generated, the following table shows FMO energies calculated for a related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone (ImTPh), using the B3LYP/6-31G level of theory. nih.gov

Molecular OrbitalEnergy (eV)
HOMO-5.61
LUMO-1.74
Energy Gap (ΔE)3.87
This table displays data for a related imidazole derivative to illustrate the concept of FMO analysis. Data for this compound would require specific calculation.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, scientists can assign the observed experimental spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the aldehyde, C-Cl stretching, and ring vibrations. This comparison between theoretical and experimental spectra helps to confirm the molecule's structure. For this compound, a strong vibrational band corresponding to the C=O stretch of the aldehyde group would be a key identifying feature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing insights that are difficult to obtain experimentally. This involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the synthesis of this compound could involve the oxidation of the corresponding alcohol, (4,5-dichloro-1H-imidazol-2-yl)methanol. Theoretical modeling could be used to investigate the mechanism of this oxidation reaction with a given oxidizing agent. By calculating the energy barriers (activation energies) associated with different possible pathways, researchers can predict the most likely reaction mechanism and identify the rate-determining step.

Investigation of Solvent Effects on Molecular Properties and Reactivity

Many chemical reactions and measurements are performed in a solvent. The presence of a solvent can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent. For this compound, studying solvent effects would be important for understanding its behavior in solution. For example, the polarity of the solvent could affect the relative stability of different conformers and influence the energies of the frontier molecular orbitals, potentially altering the molecule's reactivity and its UV-Vis absorption spectrum. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov

These predicted shifts can be compared with experimental data to confirm the proposed structure. For this compound, calculations would predict the chemical shifts for the aldehyde proton, the N-H proton, and the various carbon atoms in the molecule. Discrepancies between calculated and experimental values can often point to subtle structural or electronic effects.

The table below illustrates how calculated NMR data is presented, using values for a different, complex imidazole derivative to demonstrate the concept.

AtomExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C-2 (imidazole)145.85146.10
C-4 (imidazole)137.57137.80
C-5 (imidazole)135.60135.90
This table shows a comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for 2,4,5-Triphenyl-1H-imidazole to illustrate the utility of NMR prediction. Data for the title compound is not available in the cited sources.

Analysis of Intermolecular Interactions and Noncovalent Interactions (NCI)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies focusing on the intermolecular and noncovalent interactions of this compound. Consequently, detailed research findings, including data on interaction energies, specific types of noncovalent interactions (such as hydrogen bonding, halogen bonding, or π-stacking), and their computational analyses are not available for this specific compound.

Due to the absence of published research in this particular area, data tables summarizing intermolecular interaction parameters cannot be provided. The investigation of noncovalent interactions for this compound remains an area for future theoretical and computational exploration.

Applications of 4,5 Dichloro 1h Imidazole 2 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of its functional groups allows 4,5-dichloro-1H-imidazole-2-carbaldehyde to participate in a variety of cyclization and condensation reactions, leading to the formation of more elaborate heterocyclic structures. taylorandfrancis.comwikipedia.org These reactions are fundamental in medicinal and materials chemistry for creating novel compounds with specific properties.

The aldehyde functional group is a key handle for the construction of fused ring systems. Through condensation reactions with binucleophilic reagents, new rings can be annulated onto the imidazole (B134444) core. A common strategy involves the reaction of an aldehyde with a compound containing two nucleophilic centers, such as an ortho-diamine or an ortho-aminothiophenol. ijapbc.com

For instance, the reaction of this compound with an ortho-phenylenediamine derivative in the presence of an oxidizing agent or a promoter like chlorotrimethylsilane (B32843) could yield a fused imidazo[1,2-a]benzimidazole system. ijapbc.com The reaction proceeds through initial imine formation followed by an intramolecular cyclization and subsequent aromatization. The general principle of this transformation is well-established for a variety of aldehydes. ijapbc.com Similarly, reaction with 2-aminopyridine (B139424) derivatives can lead to the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds, which are of significant interest in medicinal chemistry. nih.gov

These synthetic routes are highly adaptable, and the specific reaction conditions can be tailored to optimize the yield of the desired fused product. The resulting fused heterocycles, bearing the dichloro-substitution pattern, would be valuable for further functionalization and biological screening.

The development of polycyclic aromatic systems containing imidazole moieties is an area of active research, driven by their applications in materials science and as pharmaceutical scaffolds. enamine.netnih.gov Modern synthetic methods, particularly those involving C-H activation and cross-coupling reactions, provide powerful tools for building such complex structures. enamine.net

This compound serves as a potential starting point for these advanced synthetic strategies. The aldehyde can be converted into other functional groups, such as an alkyne or a vinyl group, which are suitable partners for intramolecular cyclization reactions. For example, a Sonogashira coupling followed by a palladium-catalyzed intramolecular C-H arylation could be envisioned to construct a larger polycyclic framework. The chlorine atoms on the imidazole ring also offer sites for cross-coupling reactions, providing additional handles for building molecular complexity. Research has demonstrated the utility of such C-H activation/cyclization strategies for creating a diverse range of polycyclic N-heterocycles from simpler imidazole precursors. enamine.net

Ligand Design in Coordination Chemistry and Catalysis

The imidazole nucleus is a ubiquitous ligand in coordination chemistry and bioinorganic chemistry, most notably in the amino acid histidine. wikipedia.org The nitrogen atoms of the imidazole ring are excellent donors for metal ions, and the additional functional groups on this compound allow for the design of sophisticated multidentate ligands.

The aldehyde group of this compound is readily condensed with primary amines to form Schiff bases. derpharmachemica.comnih.gov These Schiff base ligands are highly versatile in coordination chemistry, capable of binding to a wide range of metal ions. For example, condensation of the aldehyde with amino acids, such as L-phenylalanine, can produce tridentate ligands that coordinate to metals through the imine nitrogen, an imidazole nitrogen, and a carboxylate oxygen. derpharmachemica.comresearchgate.net

The resulting metal complexes can exhibit various geometries depending on the metal ion and the stoichiometry of the ligand. Studies on complexes derived from the related imidazole-2-carboxaldehyde have shown the formation of tetrahedral and distorted square planar geometries with metals like Co(II), Ni(II), Cu(II), and Zn(II). ijapbc.comnih.gov The general synthetic approach is outlined in the table below.

Reactant 1Reactant 2Metal SaltResulting Complex TypePotential Coordination Sites
This compoundPrimary Amine (e.g., Amino Acid)MCl₂ (M=Co, Ni, Cu, Zn)Schiff Base Metal ComplexImine Nitrogen, Imidazole Nitrogen, Other donors from amine
This compound4-AminoantipyrineMCl₂ (M=Co, Ni, Cu, Zn)Schiff Base Metal ComplexAzomethine Nitrogen, Imidazole Nitrogen
This compoundThiosemicarbazideSnR₂O (R=Me, Bu, Ph)Organotin(IV) Thiosemicarbazone ComplexImidazole Nitrogen, Thioamide Sulfur, Azomethine Nitrogen

This table presents potential synthetic routes based on established reactions of imidazole-2-carboxaldehydes. derpharmachemica.comnih.govrsc.org

Metal complexes derived from imidazole-based ligands are of significant interest for their catalytic properties. The electronic environment of the metal center, which dictates its catalytic activity, can be finely tuned by modifying the ligand structure. Ruthenium complexes with ligands derived from the reduction of imidazole-2-carboxaldehyde Schiff bases have been investigated for the dehydrogenation of formic acid and the hydrogenation of CO₂. rsc.org

Furthermore, N-heterocyclic carbenes (NHCs) are a powerful class of ligands in catalysis, and they can be generated from imidazole precursors. nih.govnih.govrsc.org It is conceivable that this compound could be converted to its corresponding N-heterocyclic carbene. The resulting NHC would be a strong σ-donor with the chlorine substituents providing significant electronic modification. Metal complexes of such an NHC ligand could find applications in a variety of catalytic transformations, including cross-coupling reactions and CO₂ reduction.

Development of Functionalized Polymers and Metal-Organic Frameworks (MOFs)

The incorporation of imidazole moieties into macromolecular structures like polymers and metal-organic frameworks (MOFs) can impart unique properties, such as pH responsiveness, metal-coordinating ability, and enhanced catalytic activity. researchgate.netrsc.org

While direct polymerization of this compound is not a common approach, it can be chemically modified to produce monomers suitable for polymerization. For example, the aldehyde could be converted to a vinyl group, creating a monomer analogous to vinylimidazole, which is a well-known building block for functional polymers. researchgate.net The resulting polymers containing the dichloroimidazole unit could exhibit interesting properties for biomedical applications or as functional materials. mdpi.com Reviews on polymer-supported synthesis of imidazoles and the applications of imidazole-containing polymers highlight the broad utility of this heterocyclic core in materials science. nih.govresearchgate.net

In the field of MOFs, imidazole derivatives are frequently used as ligands to construct porous, crystalline materials. rsc.orgresearchgate.netmdpi.comnih.gov Typically, imidazole dicarboxylates are used as the organic linkers. rsc.org this compound could be envisioned as a precursor for such linkers. Oxidation of the aldehyde group to a carboxylic acid would yield 4,5-dichloro-1H-imidazole-2-carboxylic acid. This trifunctional linker, with its two nitrogen atoms and a carboxylate group, could be used to synthesize novel MOFs with potentially interesting gas sorption or catalytic properties. The presence of the chlorine atoms would modify the electronic properties and the hydrophobicity of the framework pores.

Intermediate in Agrochemical Synthesis

The 4,5-dichloro-imidazole moiety is a key structural feature in certain classes of herbicides. The presence of chlorine atoms on the imidazole ring is crucial for the herbicidal activity of the final compounds. This compound serves as a critical starting material for the synthesis of these agrochemicals, with the aldehyde functional group providing a convenient handle for further molecular elaboration.

A notable example of the utility of the 4,5-dichloro-imidazole scaffold is in the development of herbicides that interfere with essential biochemical pathways in weeds. A patent in this field describes 4,5-dichloro-imidazole derivatives with potent herbicidal properties. google.com While the patent encompasses a broad range of substitutions, the synthesis of many of these derivatives can be envisioned to start from this compound. The aldehyde group can be converted into various other functional groups, which are then further modified to produce the final active herbicidal agents.

For instance, the aldehyde can undergo condensation reactions with various nucleophiles to introduce diverse side chains at the 2-position of the imidazole ring. These modifications are instrumental in fine-tuning the biological activity and selectivity of the resulting herbicides.

Table 1: Representative Herbicidal Compounds Derived from a 4,5-Dichloro-imidazole Scaffold

Compound NameStructureTarget Weeds
2-(Substituted-aminomethyl)-4,5-dichloro-1H-imidazoleImage of a 4,5-dichloro-1H-imidazole ring with a substituted aminomethyl group at the 2-position.Broadleaf weeds
2-(Substituted-oxymethyl)-4,5-dichloro-1H-imidazoleImage of a 4,5-dichloro-1H-imidazole ring with a substituted oxymethyl group at the 2-position.Grasses

The development of such derivatives highlights the importance of this compound as a key building block in the pipeline of agrochemical research and development, enabling the creation of novel and effective crop protection solutions.

Scaffold Precursor in Medicinal Chemistry for Diverse Compound Libraries

In the realm of medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including antifungal, anti-inflammatory, and anticancer agents. The versatility of this compound as a starting material allows for the generation of large and diverse libraries of imidazole-containing compounds, which can then be screened for potential therapeutic activities.

The aldehyde functionality of this compound is a key feature that enables the construction of diverse molecular architectures. It readily participates in a variety of chemical transformations, including but not limited to:

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N linked derivatives.

Wittig-type Reactions: Conversion of the aldehyde to an alkene, introducing a carbon-carbon double bond with various substituents.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further points for diversification.

These reactions allow for the systematic modification of the substituent at the 2-position, leading to a library of compounds with a wide range of physicochemical properties and spatial arrangements. This diversity is crucial for exploring the structure-activity relationships (SAR) of new compound series and for identifying lead compounds with desired biological profiles.

For example, the synthesis of 1-hydroxy-2,4,5-triaryl imidazole derivatives, which have shown potential as anti-cytokine agents for treating inflammatory diseases, often involves the reaction of a diketone, an amine, and an aromatic aldehyde. nih.gov By using this compound in similar multi-component reactions, novel chlorinated imidazole derivatives could be synthesized and evaluated for their anti-inflammatory potential.

Table 2: Examples of Compound Classes Synthesized from Imidazole Aldehydes for Medicinal Chemistry

Compound ClassGeneral StructurePotential Therapeutic Area
Imidazole-based Schiff BasesImage of an imidazole ring with a C=N-R group at the 2-position.Anticancer, Antimicrobial
2-Alkenyl ImidazolesImage of an imidazole ring with a C=C-R group at the 2-position.Anti-inflammatory
2-(Hydroxymethyl)imidazolesImage of an imidazole ring with a CH2OH group at the 2-position.Kinase Inhibitors
2-CarboxyimidazolesImage of an imidazole ring with a COOH group at the 2-position.Enzyme Inhibitors

Note: The structures in this table are generalized representations of compound classes that can be accessed from an imidazole-2-carbaldehyde precursor.

The ability to readily generate a multitude of derivatives from a single, readily accessible starting material like this compound makes it an invaluable tool for drug discovery programs. The resulting compound libraries provide a rich source of chemical diversity for high-throughput screening campaigns, accelerating the identification of new therapeutic leads.

Future Directions and Emerging Research Avenues in 4,5 Dichloro 1h Imidazole 2 Carbaldehyde Chemistry

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes to 4,5-dichloro-1H-imidazole-2-carbaldehyde is a crucial first step to unlocking its full potential. While the synthesis of imidazole-2-carboxaldehyde is well-established, direct chlorination of this parent compound may lead to a mixture of products. Future research should focus on regioselective methods that afford the desired 4,5-dichloro isomer in high yield.

One promising approach involves the initial synthesis of 4,5-dichloro-1H-imidazole, which has been reported. researchgate.netsigmaaldrich.comsigmaaldrich.com Subsequent formylation at the C2 position could then provide the target molecule. Various formylation reagents and conditions could be explored to optimize this transformation. orgsyn.org An alternative strategy could involve a multi-component reaction, a powerful tool in modern organic synthesis for the rapid construction of complex molecules from simple starting materials. nih.govnih.govorganic-chemistry.org The development of a one-pot synthesis would be particularly valuable for improving efficiency and reducing waste.

Potential Synthetic Strategy Key Transformation Anticipated Challenges
Chlorination of Imidazole-2-carbaldehydeDirect electrophilic chlorinationLack of regioselectivity, over-chlorination
Formylation of 4,5-Dichloro-1H-imidazoleIntroduction of a formyl group at C2Deactivation of the imidazole (B134444) ring by chlorine substituents
Multi-component ReactionConvergent synthesis from simple precursorsIdentification of suitable starting materials and reaction conditions

Discovery of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is expected to be dictated by the interplay between the aldehyde functionality and the electron-deficient dichlorinated imidazole ring. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and conversion to various functional groups such as nitriles. nih.gov The chlorine atoms, being good leaving groups under certain conditions, could open avenues for nucleophilic substitution reactions, allowing for the introduction of diverse substituents at the 4 and 5 positions.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough characterization of the structural and electronic properties of this compound is essential for understanding its reactivity and guiding its application. Advanced spectroscopic techniques, including multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution mass spectrometry, will be crucial for confirming its structure and purity. chemicalbook.com

Computational chemistry offers a powerful tool for gaining deeper insights into the molecule's properties. mdpi.combohrium.com Density Functional Theory (DFT) calculations can be employed to predict its geometry, vibrational frequencies, and electronic structure. Such studies can also be used to model its reactivity and to understand the mechanism of its potential transformations. The combination of experimental and computational approaches will provide a comprehensive understanding of this molecule.

Technique Information Gained
1H and 13C NMRConnectivity of atoms, chemical environment of nuclei
FTIR SpectroscopyPresence of functional groups (e.g., C=O, N-H, C-Cl)
Mass SpectrometryMolecular weight and fragmentation pattern
DFT CalculationsOptimized geometry, electronic properties, reaction mechanisms

Integration into Supramolecular Chemistry and Nanotechnology Research

The imidazole moiety is a well-known ligand in coordination and supramolecular chemistry, capable of binding to a variety of metal ions. The nitrogen atoms of the imidazole ring in this compound can act as coordination sites, while the aldehyde group offers a handle for further functionalization. This makes it an attractive building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. The chlorine substituents could also influence the packing and intermolecular interactions within these structures.

In the field of nanotechnology, imidazole derivatives have been used to stabilize and functionalize nanoparticles. nih.govnih.govmdpi.com this compound could be employed to modify the surface of metallic or metal oxide nanoparticles, imparting new properties and functionalities. The aldehyde group could be used to covalently attach other molecules, such as fluorescent dyes or targeting ligands, to the nanoparticle surface.

Role in Atmospheric Chemistry and Environmental Processes (e.g., photosensitization)

Imidazoles are known to be present in the atmosphere and can participate in photochemical reactions. academie-sciences.fr Imidazole-2-carboxaldehyde, in particular, has been studied for its role as a photosensitizer. academie-sciences.fr Upon absorption of UV light, it can be excited to a triplet state, which can then transfer its energy to molecular oxygen to generate singlet oxygen, a highly reactive species.

Q & A

Q. Basic

  • X-ray crystallography : Gold standard for absolute structure determination; ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns, while 2D techniques (COSY, HSQC) resolve overlapping signals.
  • HRMS : Confirms molecular formula via exact mass matching (<2 ppm error) .
  • FTIR : Detects functional groups (e.g., aldehyde C=O stretch at ~1700 cm1^{-1}) .

How can researchers design experiments to study the compound’s bioactivity, such as enzyme inhibition?

Q. Advanced

  • In vitro assays : Use purified enzymes (e.g., cytochrome P450 isoforms) to measure inhibition kinetics (IC50_{50}) under physiological pH and temperature .
  • Molecular docking : Tools like AutoDock Vina predict binding modes by aligning the compound’s dichloro and carbaldehyde groups with active-site residues .
  • QSAR models : Train models on imidazole derivatives to correlate substituent effects (e.g., electron-withdrawing Cl groups) with inhibitory potency .
  • Control experiments : Include known inhibitors (e.g., ketoconazole) to validate assay conditions and minimize false positives .

What strategies optimize reaction yields in the synthesis of this compound?

Q. Advanced

  • Catalyst screening : Nickel catalysts enhance cyclization efficiency but may require ligands for stability; manganese(IV) oxide offers a metal-free alternative for oxidation steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions during oxidation .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) prevents exothermic runaway during cyclization .
  • Workup protocols : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the product with >95% purity .

What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., carbaldehyde carbon) prone to nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways, such as protic solvents stabilizing transition states via hydrogen bonding .
  • Reaxys/Pistachio databases : Screen analogous imidazole derivatives to derive Hammett parameters for substituent effects on reaction rates .

How do methodological differences in receptor-response models impact the interpretation of bioactivity data?

Advanced
Divergence arises from:

  • Data sources : Wet-lab agonist profiles (e.g., heterologous receptor expression) vs. computational extrapolations (e.g., bioelectronic nose models) .
  • Receptor diversity : Single-receptor models (e.g., rat I7) simplify chemical feature mapping but lack biological complexity, whereas multi-receptor assays (e.g., 52 mouse receptors) capture broader interactions but increase noise .
  • Validation : Hybrid models integrating both approaches (e.g., MD simulations paired with in vitro IC50_{50} data) improve predictive accuracy .

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4,5-dichloro-1H-imidazole-2-carbaldehyde
Reactant of Route 2
4,5-dichloro-1H-imidazole-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.